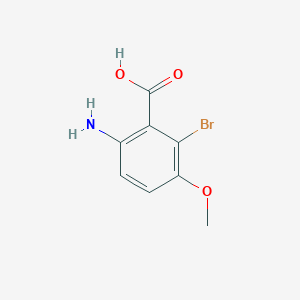

6-Amino-2-bromo-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJTWDXLXDBNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440050 | |

| Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152946-38-8 | |

| Record name | 6-Amino-2-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 6 Amino 2 Bromo 3 Methoxybenzoic Acid

Direct Synthesis Approaches to 6-Amino-2-bromo-3-methoxybenzoic Acid

Direct synthesis approaches aim to introduce the required functionalities onto a pre-existing benzoic acid framework in a minimal number of steps. These methods often rely on the directing effects of the substituents already present on the aromatic ring to achieve the desired regioselectivity.

Synthesis via Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of substituted benzoic acids, the carboxylate group can act as a potent ortho-directing group. For a precursor like 2-amino-3-methoxybenzoic acid, a plausible DoM strategy would involve the protection of the amino and carboxylic acid groups, followed by lithiation and subsequent quenching with an electrophilic bromine source.

However, a more direct approach could start from 2-methoxybenzoic acid. Research has shown that the metalation of 2-methoxybenzoic acid can be selectively directed to either the C3 or C6 position by carefully choosing the base and reaction conditions. nih.gov For instance, treatment with s-BuLi/TMEDA at low temperatures (-78 °C) typically results in deprotonation at the position adjacent to the carboxylate (C6), while using a base like n-BuLi/t-BuOK can favor deprotonation at the position ortho to the methoxy (B1213986) group (C3). nih.govacs.org

A potential, though challenging, one-pot synthesis could be envisioned starting from 3-methoxybenzoic acid. The carboxylate and methoxy groups would direct lithiation to the C2 position. Quenching this lithiated intermediate with an electrophilic aminating agent, followed by a subsequent regioselective bromination at the C6 position, could theoretically yield the target compound. However, controlling the regioselectivity of the subsequent bromination in the presence of multiple directing groups would be a significant challenge.

Table 1: Key Reagents in Directed Ortho-Metalation

| Reagent | Function | Typical Conditions |

|---|---|---|

| s-BuLi/TMEDA | Strong base/ligand system for directed lithiation | THF, -78 °C |

| n-BuLi/t-BuOK | Superbase for altering regioselectivity of lithiation | THF, variable temp. |

Amination Strategies for Halogenated Methoxybenzoic Acids

Another direct approach involves the amination of a suitably substituted halogenated methoxybenzoic acid. For instance, if 2,6-dibromo-3-methoxybenzoic acid were available, a selective amination at the C6 position could be attempted. This would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by electron-withdrawing groups. However, in this case, the substituents are electron-donating, making standard SNAr conditions challenging.

More advanced methods, such as Buchwald-Hartwig amination, could be employed. This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N bonds. Starting with a precursor like 2-bromo-3-methoxy-6-iodobenzoic acid, one could selectively couple an amine source (e.g., ammonia (B1221849) or a protected equivalent) at the more reactive C-I bond.

A less conventional but potential strategy is decarboxylative ipso amination. This method involves the coupling of an activated benzoic acid with an amine in the presence of a bimetallic Pd/Cu system, resulting in the replacement of the carboxylic acid group with an amino group. nih.gov This would require a different starting material and synthetic design.

Halogenation Pathways for Aminomethoxybenzoic Acid Precursors

The introduction of a bromine atom at the C2 position of a 6-amino-3-methoxybenzoic acid precursor is a key step that can be approached through various halogenation techniques. The regioselectivity of this reaction is governed by the directing effects of the existing amino and methoxy groups.

Regioselective Bromination Techniques

The amino group is a strong activating and ortho, para-directing group, while the methoxy group is also activating and ortho, para-directing. In a 6-amino-3-methoxybenzoic acid system, the amino group at C6 and the methoxy group at C3 would both direct electrophilic substitution to the C2, C4, and C5 positions. The strong activating nature of the amino group would likely dominate, favoring bromination at the positions ortho and para to it (C5 and C- an unavailable position). The methoxy group would direct to C2 and C4. The combined directing effects would strongly favor substitution at the C2 and C4 positions. To achieve selective bromination at C2, careful control of reaction conditions is necessary.

Techniques to enhance regioselectivity include using bulky brominating agents or employing protecting groups to modulate the directing ability of the amino group. For example, converting the amino group to an amide would decrease its activating strength and increase its steric bulk, potentially favoring bromination at the less hindered C2 position.

Evaluation of Brominating Reagents and Catalytic Systems

A variety of brominating reagents can be considered, each with its own reactivity profile.

Table 2: Common Brominating Reagents

| Reagent | Abbreviation | Characteristics |

|---|---|---|

| Bromine | Br₂ | Highly reactive, often requires a catalyst for aromatic bromination. |

| N-Bromosuccinimide | NBS | A milder source of electrophilic bromine, often used for allylic and benzylic bromination, but also effective for activated aromatic rings. nih.gov |

The choice of solvent and catalyst can also significantly influence the outcome. For instance, the use of zeolites has been shown to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov For the target molecule, a system that can overcome the strong directing effects to achieve bromination at the sterically hindered C2 position would be ideal. This might involve the use of a Lewis acid catalyst to polarize the Br-Br bond and enhance the electrophilicity of the bromine.

Multi-Step Synthesis from Readily Available Aromatic Precursors

Given the challenges in achieving the desired regiochemistry through direct approaches, a multi-step synthesis starting from simpler, commercially available aromatic compounds is often a more practical strategy. The order of reactions is critical to ensure the correct placement of substituents. libretexts.org

A plausible retrosynthetic analysis would disconnect the target molecule back to simpler precursors. One possible route could start from m-anisic acid (3-methoxybenzoic acid).

Nitration: The methoxy and carboxylic acid groups are both meta-directing relative to each other's positions, but will direct incoming electrophiles to different positions. The methoxy group is an ortho, para-director, and the carboxylic acid is a meta-director. Nitration of 3-methoxybenzoic acid would be expected to yield a mixture of isomers, with substitution occurring at the positions activated by the methoxy group and not strongly deactivated by the carboxyl group.

Functional Group Manipulation: The nitro group can then be reduced to an amino group using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation).

Halogenation: With the amino and methoxy groups in place, a regioselective bromination would be performed. The positions of the existing groups would direct the bromine to the desired C2 position.

Final Modifications: Any necessary deprotection steps would be carried out to yield the final product.

An alternative multi-step approach could involve starting with a different precursor, such as a substituted aniline (B41778) or phenol (B47542), and building the molecule by sequentially introducing the methoxy, bromo, and carboxyl functionalities. The success of any multi-step synthesis hinges on the careful selection of the reaction sequence to leverage the directing effects of the substituents at each stage. libretexts.org

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukyoutube.com In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the strategic introduction of the amino, bromo, and methoxy groups onto a benzoic acid scaffold.

Key transformations could include:

Introduction of the Amino Group: Typically, an amino group is introduced onto an aromatic ring via the nitration of the benzene (B151609) ring followed by the reduction of the resulting nitro group.

Bromination: The introduction of a bromine atom onto the aromatic ring is a critical step. Electrophilic aromatic substitution is a common method for bromination. thieme-connect.com The choice of brominating agent and catalyst is crucial for achieving the desired regioselectivity, especially in a substituted ring. ias.ac.inacs.org Palladium-catalyzed C-H activation has emerged as a powerful tool for the selective ortho-bromination of anilides. thieme-connect.com

Methoxylation: The methoxy group can be introduced through the Williamson ether synthesis, where a phenoxide ion reacts with a methyl halide. Alternatively, Ullmann-type coupling reactions can be employed to form the aryl ether bond. sciencemadness.org

The sequence of these interconversions is paramount to ensure the correct substitution pattern due to the directing effects of the existing functional groups on the aromatic ring. For instance, the amino group is a strong activating group and ortho-, para-director, while the carboxylic acid and bromo groups are deactivating and meta-directors.

Protecting Group Chemistry in Synthetic Sequences

In the multi-step synthesis of complex molecules like this compound, protecting groups are often indispensable. wikipedia.org They serve to temporarily mask a reactive functional group to prevent it from interfering with subsequent reaction steps. slideshare.net

Amino Group Protection: The amino group is nucleophilic and can react with many electrophilic reagents. Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), or simple acyl groups like acetyl. nih.govorganic-chemistry.org For example, the protection of an amino group as an acetanilide (B955) can facilitate subsequent electrophilic substitution reactions. researchgate.net

Carboxylic Acid Protection: The acidic proton of a carboxylic acid can interfere with base-sensitive reactions, and the carboxylate can act as a nucleophile. Esterification is the most common strategy for protecting carboxylic acids, with methyl or benzyl (B1604629) esters being frequently used. wikipedia.orgug.edu.pl

The choice of protecting groups is dictated by their stability under the reaction conditions of subsequent steps and the ease of their selective removal (deprotection) without affecting other parts of the molecule. wikipedia.orgslideshare.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.orgbenthamdirect.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. youtube.comkccollege.ac.in Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the final product. kccollege.ac.inscranton.edu In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. youtube.comkccollege.ac.in

Use of Benign Solvents and Solvent-Free Methodologies

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. benthamdirect.com Green chemistry encourages the use of more benign alternatives such as water, supercritical fluids, or ionic liquids. benthamdirect.comresearchgate.netnih.gov For the synthesis of aromatic compounds, solvents like ethyl acetate (B1210297) or isopropanol (B130326) can be considered as safer alternatives to more hazardous options. thecalculatedchemist.com The possibility of performing reactions under solvent-free conditions, for instance through solid-state reactions or by using one of the reactants as the solvent, is also an attractive green approach. rasayanjournal.co.in

Catalytic Approaches for Sustainable Synthesis

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often reducing the need for stoichiometric reagents and minimizing waste. nih.gov

For the synthesis of this compound, several catalytic approaches can be envisioned:

Catalytic Bromination: Instead of using stoichiometric amounts of Lewis acids, catalytic methods for aromatic bromination can be employed. google.com This includes the use of transition-metal catalysts like palladium or heterogeneous catalysts that can be easily recovered and reused. thieme-connect.comacs.org

Catalytic Amination: Modern catalytic methods, such as the Buchwald-Hartwig amination, provide efficient routes to aryl amines, although these are often used for C-N bond formation with pre-existing aryl halides. rsc.org

The development of novel, metal-free, and recyclable catalysts is an active area of research aimed at making the synthesis of aromatic compounds more sustainable. acs.org

Microwave-Assisted Organic Synthesis of Aromatic Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rasayanjournal.co.inijprdjournal.com

Several steps in the synthesis of substituted benzoic acids and related aromatic compounds can be expedited using microwave technology:

Esterification and Hydrolysis: The formation and cleavage of ester protecting groups can often be achieved in minutes under microwave irradiation. rasayanjournal.co.in

Amide Formation: The coupling of carboxylic acids with amines can be efficiently carried out using microwave heating. nih.gov

Ring-Forming Reactions: The synthesis of heterocyclic compounds, which can be related to the core structure, is often accelerated by microwaves. mdpi.com

The table below compares reaction times for conventional and microwave-assisted synthesis for some relevant reaction types.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

| Benzamide Hydrolysis | 1 hour | 7 minutes | rasayanjournal.co.in |

| Toluene Oxidation | 10-12 hours | 5 minutes | rasayanjournal.co.in |

| Benzanilide to Benzoic Acid | 30 minutes (reflux) | 10 minutes | ajrconline.org |

| Esterification | - | 6 minutes | rasayanjournal.co.in |

This data underscores the potential of microwave-assisted synthesis to significantly improve the efficiency of producing complex aromatic compounds like this compound. ijprdjournal.com

Reaction Mechanisms and Chemical Reactivity of 6 Amino 2 Bromo 3 Methoxybenzoic Acid

Investigation of Nucleophilic Substitution Reactions at the Bromo-Substituted Carbon

The bromine atom attached to the aromatic ring of 6-Amino-2-bromo-3-methoxybenzoic acid can potentially be replaced by a nucleophile. However, nucleophilic aromatic substitution (SNAr) on aryl halides like this is generally challenging and requires specific conditions. The SNAr mechanism typically proceeds via a high-energy intermediate (a Meisenheimer complex) and is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the bromo group is ortho to the electron-donating amino group and meta to the electron-withdrawing carboxyl group, making it unreactive towards traditional SNAr reactions.

While direct SNAr is unlikely, the bromo-substituted carbon is an excellent candidate for metal-catalyzed cross-coupling reactions. Aryl bromides are standard coupling partners in numerous transformations that form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org These reactions proceed through different mechanisms, typically involving oxidative addition of the aryl halide to a low-valent transition metal catalyst.

Potential Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene. wikipedia.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond. wikipedia.org

Ullmann Condensation: A copper-catalyzed reaction, often used for forming carbon-oxygen or carbon-nitrogen bonds. wikipedia.org

The table below summarizes potential nucleophilic substitution and cross-coupling reactions at the bromo-substituted carbon.

| Reaction Type | Reagents | Typical Conditions | Expected Product |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Toluene/Water, Heat | 6-Amino-3-methoxy-2-arylbenzoic acid |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Toluene, Heat | 6-Amino-2-(dialkylamino)-3-methoxybenzoic acid |

| Ullmann Condensation | R-OH, Cu catalyst (e.g., CuI), Base | DMF or other polar aprotic solvent, Heat | 6-Amino-3-methoxy-2-phenoxybenzoic acid |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is one of the most versatile functional groups on the molecule, readily undergoing reactions such as esterification, amidation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄). The reaction is an equilibrium process, and often requires removal of water to drive it to completion. Given the steric hindrance from the adjacent bromo and amino groups, this reaction might be slow. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide (e.g., using thionyl chloride, SOCl₂) or activated with a carbodiimide (B86325) before reaction with an alcohol.

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a fundamental transformation in organic synthesis. nih.gov Direct reaction requires very high temperatures, so coupling agents are typically employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing for mild and efficient reaction with a primary or secondary amine. The use of coupling reagents is particularly important for sterically hindered substrates. nih.govorganic-chemistry.org Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

The table below outlines common methods for esterification and amidation.

| Transformation | Reagents | Mechanism/Notes |

| Esterification | R-OH, H₂SO₄ (cat.) | Fischer Esterification; equilibrium-driven. |

| Esterification | 1. SOCl₂ 2. R-OH, Pyridine | Formation of a highly reactive acyl chloride intermediate. |

| Amidation | R₂NH, Coupling Agent (e.g., EDC, DCC) | Activation of the carboxyl group to facilitate nucleophilic attack by the amine. nih.gov |

| Amidation | R₂NH, TiCl₄, Pyridine | Lewis-acid mediated direct condensation. nih.gov |

Decarboxylation, the removal of the carboxyl group as CO₂, is generally difficult for aromatic carboxylic acids. However, specific methods, particularly those involving radical intermediates, can facilitate this transformation.

Halodecarboxylation: This reaction replaces a carboxylic acid group with a halogen. The Hunsdiecker reaction is the classic example, involving the thermal decomposition of a silver carboxylate with bromine. tandfonline.com More modern, catalytic methods have been developed that are often milder and have a broader substrate scope. nih.govacs.orgosti.gov For instance, photoredox catalysis can be used to generate aryl radicals from aryl carboxylic acids, which can then be trapped by a halogen source. osti.gov Given that this compound already contains a bromine atom, a bromodecarboxylation reaction would yield a dibrominated product. Iododecarboxylation could be achieved using reagents like N-iodosuccinimide. osti.gov These reactions are synthetically useful as they can provide regioisomers not easily accessible through direct electrophilic aromatic halogenation. nih.govacs.org

| Reaction Type | Reagents | Typical Conditions | Expected Product |

| Hunsdiecker-type Bromodecarboxylation | 1. AgNO₃ 2. Br₂ | CCl₄, Heat | 1,3-Dibromo-2-methoxy-4-aminobenzene |

| Catalytic Iododecarboxylation | N-Iodosuccinimide, Cu catalyst, Oxidant | Light (photoredox), Room Temp | 1-Bromo-2-iodo-3-methoxy-4-aminobenzene osti.gov |

| Radical Decarboxylation | (NH₄)₂S₂O₈, DMSO | Heat | 2-Bromo-3-methoxyaniline |

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitutions

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the combined directing effects of the four substituents.

-NH₂ (Amino): A strongly activating, ortho, para-director.

-OCH₃ (Methoxy): An activating, ortho, para-director.

-Br (Bromo): A deactivating, ortho, para-director.

-COOH (Carboxyl): A deactivating, meta-director.

The positions on the ring are C1-(COOH), C2-(Br), C3-(OCH₃), C4-(unsubstituted), C5-(unsubstituted), and C6-(NH₂). The most powerful activating group is the amino group at C6, which strongly directs incoming electrophiles to its ortho (C5) and para (C3, already substituted) positions. The methoxy (B1213986) group at C3 activates its ortho (C2 and C4) and para (C6, already substituted) positions. The carboxyl group deactivates the ring and directs meta (to C3 and C5).

Considering these effects, the C5 position is the most likely site for electrophilic aromatic substitution. It is ortho to the strongly activating amino group and meta to the deactivating carboxyl group, and it is sterically unhindered. The C4 position is ortho to the methoxy group but para to the deactivating bromo group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur predominantly at C5.

Reactivity of the Amino Group: Acylation, Alkylation, and Diazotization

The primary aromatic amino group is a versatile functional handle for a variety of transformations.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine) to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new structural motifs. For example, acylation of aniline (B41778) derivatives is a common strategy to moderate the reactivity of the amino group before performing other reactions on the aromatic ring. youtube.com

Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control and often leads to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for mono-alkylation, involving the initial formation of an imine with an aldehyde or ketone, followed by reduction.

Diazotization: The reaction of the primary aromatic amine with nitrous acid (HNO₂, generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) produces a diazonium salt. acs.orgresearchgate.net Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. researchgate.netresearchgate.netscirp.orgscirp.org This provides a powerful route to synthesize a diverse array of substituted aromatics that may be inaccessible by other means.

The table below summarizes key reactions involving the amino group.

| Reaction Type | Reagents | Reaction Name/Notes | Expected Product |

| Acylation | Acetyl chloride, Pyridine | Forms an acetamide | 6-Acetamido-2-bromo-3-methoxybenzoic acid |

| Diazotization | NaNO₂, HCl | 0–5 °C | 2-Bromo-6-carboxy-3-methoxybenzenediazonium chloride |

| Sandmeyer Reaction | Diazonium salt, CuCl | Replacement of -N₂⁺ with -Cl | 6-Amino group replaced by a chloro group |

| Sandmeyer Reaction | Diazonium salt, CuBr | Replacement of -N₂⁺ with -Br | 6-Amino group replaced by a bromo group |

| Sandmeyer Reaction | Diazonium salt, CuCN | Replacement of -N₂⁺ with -CN | 6-Amino group replaced by a cyano group |

| Schiemann Reaction | Diazonium salt, HBF₄, Heat | Replacement of -N₂⁺ with -F | 6-Amino group replaced by a fluoro group |

| Hydrolysis | Diazonium salt, H₂O, Heat | Replacement of -N₂⁺ with -OH | 6-Amino group replaced by a hydroxyl group |

Reactivity of the Methoxy Group: Demethylation and Ether Cleavage

The methoxy group is an ether, and the cleavage of the aryl-oxygen bond is difficult. However, the methyl-oxygen bond can be cleaved under strongly acidic conditions to yield a phenol (B47542). youtube.comlibretexts.org This demethylation reaction typically requires treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com

The mechanism involves the protonation of the ether oxygen by the strong acid, which makes it a better leaving group. vaia.comyoutube.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less hindered methyl carbon in an SN2 reaction to displace the phenol and form a methyl halide. masterorganicchemistry.com The resulting product would be 6-amino-2-bromo-3-hydroxybenzoic acid. It is important to consider that these harsh conditions could potentially affect other functional groups in the molecule, such as causing hydrolysis of any previously formed ester or amide linkages.

| Reaction Type | Reagents | Typical Conditions | Expected Product |

| Demethylation | HBr (conc. aq.) | Heat, Reflux | 6-Amino-2-bromo-3-hydroxybenzoic acid |

| Demethylation | BBr₃ | CH₂Cl₂, low temperature to r.t. | 6-Amino-2-bromo-3-hydroxybenzoic acid |

Derivatization and Functionalization Strategies for Advanced Chemical Entities

Palladium-Catalyzed Cross-Coupling Reactions of 6-Amino-2-bromo-3-methoxybenzoic Acid

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromo substituent at the 2-position of this compound serves as a versatile handle for these transformations. The presence of the ortho-amino group can influence the catalytic cycle, potentially by coordinating with the palladium center, which necessitates careful selection of ligands and reaction conditions. organic-chemistry.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction facilitates the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position. nih.gov The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos often being effective for challenging substrates like ortho-substituted anilines. nih.gov A base, commonly potassium carbonate or potassium phosphate, is required to activate the organoboron species. nih.gov The synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (B93375) highlights the feasibility of this reaction on structurally similar scaffolds. nih.gov

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling cycle. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |

| Boron Reagent | Arylboronic acids, Alkylboronic esters (e.g., pinacol (B44631) esters) | Source of the carbon-based nucleophile. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane, DMF | Solubilizes reactants and facilitates the reaction. |

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted aromatic compounds. wikipedia.org This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst. organic-chemistry.org The reaction is carried out in the presence of a base, often an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.orgwikipedia.org For a substrate like this compound, Sonogashira coupling would install an alkyne moiety at the 2-position, a valuable functional group for further transformations or as a key element in pharmacophores or organic materials.

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the coupling reaction. |

| Copper Co-catalyst | CuI | Facilitates the formation of the key copper acetylide intermediate. |

| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | Provides the alkynyl group for coupling. |

| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a base to neutralize the HX byproduct and often serves as the solvent. |

| Ligand (optional) | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org Applying this reaction to this compound allows for the introduction of a second nitrogen-based substituent at the 2-position, leading to the formation of substituted 2,6-diaminobenzoic acid derivatives. The reaction's success is highly dependent on the choice of ligand and base. acsgcipr.org Sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XantPhos) are often required to promote the challenging C-N bond formation. libretexts.orgchemrxiv.org Strong bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are typically necessary to deprotonate the amine nucleophile. libretexts.orgresearchgate.net The presence of the free amino and carboxylic acid groups on the substrate can complicate the reaction, potentially requiring protection strategies or carefully optimized conditions to avoid side reactions.

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XantPhos, BrettPhos, RuPhos | Facilitates the catalytic cycle, particularly the reductive elimination step. |

| Amine | Primary amines, Secondary amines, Anilines | The nitrogen nucleophile. |

| Base | NaOtBu, K₃PO₄, LiHMDS | Deprotonates the amine and facilitates catalyst turnover. |

| Solvent | Toluene, Dioxane | Inert solvent for the reaction. |

Palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig reaction, allows for the coupling of aryl halides with alcohols or phenols to form diaryl ethers or alkyl aryl ethers. This transformation on this compound would yield 2-alkoxy or 2-aryloxy derivatives. Similar to C-N coupling, this reaction generally requires a palladium catalyst paired with specialized ligands. The reaction conditions must be carefully controlled to favor the desired C-O bond formation over competitive pathways. This method provides a direct route to complex ether structures that might be difficult to access through traditional Williamson ether synthesis.

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-O coupling reaction. |

| Ligand | Josiphos-type ligands, Biarylphosphine ligands | Promotes the C-O reductive elimination. |

| Alcohol/Phenol (B47542) | Phenols, Primary and secondary alcohols | The oxygen nucleophile. |

| Base | K₃PO₄, Cs₂CO₃ | Activates the alcohol or phenol for coupling. |

| Solvent | Toluene, Dioxane | Inert reaction medium. |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, allowing for the introduction of various pharmacophoric elements through the formation of esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.

The carboxylic acid of this compound can be readily converted into esters and amides. Esterification is commonly achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, milder, non-acidic methods can be employed, such as catalysis by N-bromosuccinimide (NBS), which has been shown to be effective for the esterification of various aryl carboxylic acids. nih.gov

Amide bond formation typically requires the activation of the carboxylic acid. This is accomplished using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These activated species then react with a primary or secondary amine to form the corresponding amide. These reactions are central to building peptide-like structures or introducing diverse functional groups to modulate the molecule's interaction with biological targets.

| Transformation | Reagents | Description |

|---|---|---|

| Esterification (Acid-catalyzed) | Alcohol (e.g., MeOH, EtOH), Acid (e.g., H₂SO₄) | Classic Fischer esterification, typically requiring reflux conditions. |

| Esterification (NBS-catalyzed) | Alcohol, N-bromosuccinimide (NBS) | A mild, metal-free catalytic method for direct esterification. nih.gov |

| Amide Formation | Amine (R-NH₂), Coupling agent (e.g., EDC, HATU), Base (e.g., DIPEA) | Forms an amide bond by activating the carboxylic acid, allowing reaction with an amine. |

Reduction to Alcohol and Further Functionalization

The carboxylic acid moiety of this compound can be selectively reduced to a primary alcohol, (6-amino-2-bromo-3-methoxyphenyl)methanol. This transformation opens up a plethora of possibilities for subsequent functionalization. A common method for this reduction involves the use of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes. For instance, the reduction of N-protected amino acids to their corresponding amino alcohols has been effectively achieved by first converting the carboxylic acid to a reactive mixed-anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH4) in an aqueous medium. core.ac.uk This method has proven to yield satisfactory results with minimal racemization. core.ac.uk

Once the primary alcohol is obtained, it can serve as a versatile handle for introducing a wide range of functional groups. For example, the alcohol can be oxidized back to a carboxylic acid under controlled conditions or converted to an aldehyde. core.ac.uk Furthermore, the hydroxyl group can be transformed into an ether, ester, or an alkyl or aryl halide, which can then participate in various cross-coupling reactions to build more complex molecular architectures.

Amino Group Functionalization for Bioconjugation and Scaffold Diversification

The amino group on the this compound ring is a key site for modifications aimed at bioconjugation and diversifying the molecular scaffold.

The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. For example, N-acylbenzoxazines have been synthesized by reacting phenols with nitriles and dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalytic amount of oxalyl chloride. organic-chemistry.org Similarly, the amino group can react with sulfonyl chlorides to yield sulfonamides. nih.gov Sulfonamide-based compounds are a well-established class of therapeutic agents. nih.govnih.gov The synthesis of sulfonamides often involves the reaction of an aromatic sulfonyl chloride with an amine. nih.gov

The amino group can also be converted into urea (B33335) or thiourea (B124793) functionalities. These groups are known to participate in hydrogen bonding and can be crucial for molecular recognition and binding to biological targets. nih.gov The synthesis of urea derivatives can be achieved by reacting the amine with an isocyanate or by using safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov Thiourea derivatives can be prepared by reacting the amine with an isothiocyanate. mdpi.com These derivatives have shown a wide range of biological activities, including antibacterial and anti-inflammatory properties. mdpi.com

Generation of Heterocyclic Scaffolds Utilizing this compound

The presence of multiple reactive sites on the this compound molecule makes it an excellent starting material for the construction of various heterocyclic systems.

The amino group, in conjunction with the carboxylic acid and the bromo substituent, can be utilized in cyclization reactions to form nitrogen-containing heterocycles. nih.govfrontiersin.orgnih.govrsc.org For instance, intramolecular cyclization can lead to the formation of benzoxazinones. organic-chemistry.org Furthermore, the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce additional nitrogen-containing moieties, which can then be incorporated into heterocyclic rings. organic-chemistry.org The synthesis of various nitrogen-containing heterocycles, such as imidazolidines and dihydropyridinones, has been achieved through innovative synthetic methods. frontiersin.org

The strategic placement of functional groups on the this compound core allows for the synthesis of more complex, fused ring systems. nih.govresearchgate.netrsc.orgnih.gov These systems are of significant interest in drug discovery due to their rigid frameworks and diverse biological activities. For example, intramolecular cyclization reactions can be designed to form tricyclic or tetracyclic structures. The bromo substituent can be used in palladium-catalyzed intramolecular C-H functionalization or other cyclization strategies to create fused rings. nih.gov The synthesis of fused-ring systems can be achieved through various methods, including intramolecular Diels-Alder reactions and transition-metal-catalyzed "cut-and-sew" reactions. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 Amino 2 Bromo 3 Methoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Amino-2-bromo-3-methoxybenzoic acid in solution. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The analysis of the hydrochloride salt of this compound in deuterated methanol (B129727) (MeOD-d₄) reveals distinct signals for the aromatic protons and the methoxy (B1213986) group. rsc.org

The aromatic region of the ¹H NMR spectrum displays two doublets, characteristic of two adjacent protons on a benzene (B151609) ring. The coupling constant of approximately 8.8 Hz is typical for ortho-coupled protons. The ¹³C NMR spectrum shows eight distinct carbon signals, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39 | d | 8.8 | Aromatic H |

| 7.19 | d | 8.8 | Aromatic H |

| 3.92 | s | - | OCH₃ |

Solvent: MeOD-d₄

Table 2: ¹³C NMR Spectroscopic Data for this compound hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O (Carboxylic Acid) |

| 158.3 | C-OCH₃ |

| 128.7 | Aromatic CH |

| 128.1 | Aromatic CH |

| 122.2 | C-Br |

| 121.3 | C-NH₂ |

| 112.4 | C-COOH |

| 55.3 | OCH₃ |

Solvent: MeOD-d₄

To confirm the specific arrangement of substituents on the aromatic ring and to unambiguously assign the signals, two-dimensional (2D) NMR experiments are essential. While specific spectra for this compound are not publicly available, the expected correlations can be predicted.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the two aromatic proton signals at 7.39 and 7.19 ppm, confirming their ortho relationship (three-bond coupling). No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a correlation between the proton signal at 7.39 ppm and one of the aromatic CH carbon signals (128.7 or 128.1 ppm), and another correlation between the 7.19 ppm proton signal and the other aromatic CH carbon. A strong correlation between the proton signal at 3.92 ppm and the carbon signal at 55.3 ppm would confirm the methoxy group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for determining the substitution pattern. Key expected correlations would include:

The methoxy protons (3.92 ppm) correlating to the aromatic carbon at 158.3 ppm (C3).

The aromatic protons correlating to neighboring quaternary carbons, for instance, the proton at 7.39 ppm showing a correlation to the carboxylic-acid-bearing carbon (C1) and the bromine-bearing carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space. A key correlation would be expected between the methoxy protons (3.92 ppm) and one of the aromatic protons, which would help to confirm the relative positions of the substituents on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C₈H₈BrNO₃, the calculated monoisotopic mass is 244.9738 Da. HRMS analysis using electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 245.9811. The presence of bromine would be indicated by an isotopic peak at [M+H+2]⁺ with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In mass spectrometry, molecules are ionized and break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint. For this compound, characteristic fragmentation would include:

Loss of a hydroxyl radical (-•OH): A peak corresponding to [M-17]⁺ from the carboxylic acid group.

Loss of a methoxy radical (-•OCH₃): A peak corresponding to [M-31]⁺.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion, leading to a peak at [M-44]⁺.

Loss of the bromine atom (-•Br): A significant peak corresponding to [M-79]⁺ or [M-81]⁺.

The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions that contain it.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The amino group (N-H) would exhibit stretching vibrations in the range of 3300-3500 cm⁻¹. The carboxylic acid O-H stretch would appear as a very broad band from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would result in a strong, sharp peak around 1700 cm⁻¹. Aromatic C-O stretching and C-Br stretching would be found in the fingerprint region below 1300 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy Group |

| C=O Stretch | 1680 - 1720 | Carboxylic Acid |

| Aromatic C=C Bending | 1450 - 1600 | Aromatic Ring |

| C-O Stretch | 1200 - 1300 | Aryl Ether |

| C-Br Stretch | 500 - 650 | Bromoalkane |

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-Br bond.

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the vibrational spectrum is a composite of the characteristic modes of its amino, bromo, methoxy, and carboxylic acid substituents, as well as the benzene ring itself.

The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of intramolecular hydrogen bonding between the amino group and the adjacent carboxyl group can lead to a broadening and shifting of these peaks. The carboxylic acid group (-COOH) is characterized by a strong, broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp, intense carbonyl (C=O) stretching peak between 1680-1710 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxyl group also produce distinct signals in the fingerprint region (below 1500 cm⁻¹).

The methoxy group (-OCH₃) gives rise to characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹. The bromo substituent (C-Br) has a characteristic stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ range. The aromatic ring itself contributes to a series of C-H and C=C stretching and bending vibrations that are sensitive to the substitution pattern. A theoretical and experimental study on aminobenzoic acid isomers provides a basis for assigning these vibrational modes. researchgate.net

A detailed assignment of the expected vibrational frequencies for this compound is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3400 - 3500 | Amino |

| N-H Symmetric Stretch | 3300 - 3400 | Amino |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene Ring |

| C-H Stretch (Methoxy) | 2850 - 2960 | Methoxy |

| C=O Stretch | 1680 - 1710 | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene Ring |

| N-H Bend | 1550 - 1650 | Amino |

| C-O Stretch (Methoxy) | 1200 - 1300 | Methoxy |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Carboxylic Acid |

| C-Br Stretch | 500 - 600 | Bromo |

Conformational Analysis via Vibrational Spectroscopy

The rotational freedom around the single bonds in this compound, particularly the C-C bond of the carboxyl group and the C-O bond of the methoxy group, can give rise to different conformers. Vibrational spectroscopy can be used to study these conformational isomers, as each conformer will have a unique vibrational spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the stable conformers and their corresponding vibrational frequencies.

For instance, studies on related molecules like 2-amino-6-methoxy-3-nitropyridine (B1334430) have shown that different orientations of the methoxy and amino groups lead to distinct conformers with calculable energy differences. redalyc.org In the case of this compound, intramolecular hydrogen bonding between the amino and carboxyl groups, as well as steric interactions between the bulky bromo and methoxy groups, will significantly influence the conformational landscape. By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers, the most stable conformation in the solid state or in solution can be determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then used to determine the electron density distribution within the crystal, from which the positions of the atoms can be deduced.

While specific crystal structure data for this compound is not publicly available, data for the related compound 3-methoxybenzoic acid provides insight into the expected crystal packing and hydrogen bonding motifs. For 3-methoxybenzoic acid, a monoclinic crystal system with the space group P 1 21/c 1 has been reported. nih.gov It is anticipated that this compound would also form crystals with extensive hydrogen bonding networks involving the carboxylic acid and amino groups, likely leading to the formation of dimers or polymeric chains.

The table below shows the crystallographic data for a polymorph of 3-methoxybenzoic acid. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 3.8018 |

| b (Å) | 15.6027 |

| c (Å) | 11.9755 |

| α (°) | 90 |

| β (°) | 90.889 |

| γ (°) | 90 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase, and it can be used for phase identification, to assess sample purity, and to determine the unit cell parameters. PXRD is particularly useful for identifying different polymorphic forms of a compound, which may have different physical properties.

Advanced Chromatographic Techniques for Purity and Identity

Chromatographic methods are essential for the separation, purification, and identification of this compound, especially from reaction mixtures or in the presence of isomers and impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach for separating benzoic acid derivatives.

The separation of isomers of aminobenzoic acid has been successfully achieved using reversed-phase and mixed-mode chromatography. sielc.comhelixchrom.com For this compound, a typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter that affects the retention time by influencing the ionization state of the amino and carboxylic acid groups.

Advanced detection methods coupled with HPLC, such as diode-array detection (DAD) or mass spectrometry (MS), provide enhanced specificity and sensitivity. DAD allows for the acquisition of the UV-Vis spectrum of the eluting compound, aiding in its identification. HPLC-MS provides both the retention time and the mass-to-charge ratio of the analyte, offering a high degree of confidence in its identification and the ability to analyze complex mixtures. For instance, a method for the determination of p-aminobenzoic acid and its metabolites in urine utilizes HPLC with UV detection. nih.gov

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile (B52724) |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detection (DAD) at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive and efficient analytical technique used for the separation, identification, and quantification of compounds in a mixture. It operates on the same principles as High-Performance Liquid Chromatography (HPLC) but utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures, resulting in significantly improved resolution, speed, and sensitivity. For a polar, non-volatile compound like this compound, UPLC is an ideal analytical method.

The analysis of substituted benzoic acids, including those with amino and bromo groups, is well-established in liquid chromatography. nih.govmerckmillipore.com The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte on the column is influenced by the hydrophobicity of the molecule and the precise conditions of the mobile phase, such as its organic solvent content and pH. nih.gov

For this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the buffer is a critical parameter, as it affects the ionization state of the acidic carboxylic group and the basic amino group, thereby influencing the compound's retention time and peak shape. nih.gov The use of an acidic modifier, like formic acid or acetic acid, in the mobile phase is common to ensure good peak symmetry for acidic compounds.

Detection is typically performed using a photodiode array (PDA) detector, which can monitor absorbance over a range of UV wavelengths simultaneously, providing both quantitative data and UV spectral information that can aid in peak identification.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Instrument | ACQUITY UPLC System | Provides high-resolution separation with reduced run times. lcms.cz |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Reversed-phase column suitable for retaining polar and nonpolar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier; adjusts the eluting strength of the mobile phase. |

| Flow Rate | 0.4 mL/min | Optimized for small particle size columns to ensure high efficiency. |

| Gradient | 5% to 95% B over 5 minutes | A gradient elution is used to effectively separate the target analyte from potential impurities with varying polarities. |

| Column Temp. | 40 °C | Enhances separation efficiency and reduces viscosity. |

| Injection Vol. | 2 µL | Small injection volume is typical for UPLC to prevent column overload. |

| Detection | PDA Detector, 210-400 nm | Monitors a wide range of wavelengths to capture the UV absorbance maxima of the analyte and impurities. |

| Expected RT | ~ 3.5 min (Dependent on exact gradient) | The retention time is characteristic of the compound under these specific conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. However, GC is only suitable for compounds that are volatile and thermally stable. Molecules like this compound, which possess polar functional groups (a carboxylic acid and an amino group), are non-volatile and prone to thermal degradation at the high temperatures used in the GC inlet and column.

To analyze such compounds by GC-MS, a chemical modification step known as derivatization is necessary. sigmaaldrich.com Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable functional groups. sigmaaldrich.com A common method for compounds with active hydrogens, such as those in carboxylic acid and amine groups, is silylation. sigmaaldrich.com

In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is used to replace the active hydrogen atoms on the oxygen and nitrogen atoms with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com This reaction significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC-MS analysis.

Once derivatized, the sample is injected into the GC-MS system. The derivatized analyte is separated from other components in the GC column (a capillary column with a nonpolar stationary phase like DB-5ms is common) based on its boiling point and interaction with the column. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint, allowing for confident structural identification. The fragmentation pattern can reveal key structural features of the original molecule. sigmaaldrich.com

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatization Agent | BSTFA with 1% TMCS | Silylating agent to increase volatility by converting -COOH and -NH2 groups to -COOSi(CH3)3 and -NHSi(CH3)3. |

| Reaction | Heat sample with agent at 70°C for 30 min | Ensures complete derivatization of the analyte. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A nonpolar column providing good separation for a wide range of derivatized compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100°C (1 min), then 10°C/min to 300°C (hold 5 min) | Temperature ramp to separate compounds based on their boiling points. |

| Carrier Gas | Helium, 1.0 mL/min | Inert gas to carry the sample through the column. |

| MS Ionization | Electron Impact (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 50-650 m/z | Scans a broad mass range to detect the molecular ion and key fragments of the derivatized compound. |

| Expected Fragments | M+•, [M-15]+, [M-CH3]+, fragments related to loss of COOSi(CH3)3 and Br | Characteristic fragments aid in structural confirmation. The molecular ion (M+•) confirms the mass of the derivative. |

Computational Chemistry and Theoretical Studies on 6 Amino 2 Bromo 3 Methoxybenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.netresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. acs.org

Table 1: Representative Data from DFT Geometric Optimization Note: The following table is an illustrative example of data that would be generated from a DFT study. Specific values for 6-Amino-2-bromo-3-methoxybenzoic acid are not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | C=O | Data not available |

| Bond Angle | C-C-Br | Data not available |

| Bond Angle | O=C-OH | Data not available |

| Dihedral Angle | C-C-C-N | Data not available |

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for parametrization. The Møller–Plesset perturbation theory (MP2) is one such method used for studying molecules like p-aminobenzoic acid. researchgate.net While highly accurate, ab initio methods can be computationally expensive for larger molecules.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a faster alternative. These methods are based on the Hartree-Fock formalism but simplify calculations by using parameters derived from experimental data to approximate certain integrals. While less accurate than DFT or ab initio methods, they are useful for preliminary analyses of large molecules and for exploring potential energy surfaces.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. In studies of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO energy gap was calculated to be 4.46 eV, providing insight into its chemical reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energy Data Note: This table illustrates the type of data generated from FMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Vibrational Frequency Calculations and Spectral Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined.

These theoretical calculations are invaluable for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For example, a DFT study on 2-amino-5-bromobenzoic acid successfully assigned the observed IR and Raman bands by comparing them with calculated frequencies. dergipark.org.tr Such an analysis for this compound would help identify characteristic vibrations of the amino, bromo, methoxy (B1213986), and carboxylic acid functional groups. The theoretical spectra generated can serve as a benchmark for experimental identification and characterization.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the chemist's intuitive Lewis structure picture of bonds and lone pairs. uni-muenchen.de

This analysis provides detailed information on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified using second-order perturbation theory, where a larger interaction energy (E(2)) indicates greater electron delocalization from a donor NBO to an acceptor NBO. This is crucial for understanding phenomena like intramolecular hydrogen bonding and the electronic effects of substituents. For this compound, NBO analysis could quantify the electron-donating effect of the amino and methoxy groups and the electron-withdrawing nature of the bromo and carboxylic acid groups, revealing how these interactions stabilize the molecule.

Table 3: Example of NBO Analysis Output Note: This table shows a typical format for presenting NBO interaction data. Specific values for this compound are not available in the cited literature.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | Data not available |

| LP(2) O | σ(C-C) | Data not available |

| π(C-C) | π*(C-C) | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule behaves in different environments (e.g., in solution) and explore its conformational landscape. nih.gov

For a molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy group and the C-C bond of the carboxylic acid), MD simulations can identify stable conformers and the energy barriers between them. Furthermore, these simulations are essential for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or forms dimers through hydrogen bonding. ucl.ac.uk Studies on p-aminobenzoic acid have used ab initio molecular dynamics to explore protonation dynamics in water clusters, demonstrating how the solvent environment influences molecular structure and reactivity. rsc.orgresearchgate.net Such simulations could reveal the preferred hydrogen bonding patterns and self-association behavior of this compound in various solvents.

Prediction of Reaction Mechanisms and Transition States

Information not available.

Computational Assessment of Stereoselectivity in Derivatization Reactions

Information not available.

Applications of 6 Amino 2 Bromo 3 Methoxybenzoic Acid As a Chemical Intermediate

Precursor in the Synthesis of Pharmaceutical Scaffolds and Complex Molecules

The strategic placement of the amino, bromo, and carboxylic acid functionalities on the 6-Amino-2-bromo-3-methoxybenzoic acid scaffold allows for a variety of chemical transformations, making it a target of interest for synthetic chemists. These groups can be selectively modified or used to form new rings and couple with other molecules, paving the way for the creation of intricate molecular architectures.

Intermediates for Kinase Inhibitors (e.g., CDK1/cyclin B inhibitors)

While this compound is a plausible starting material for various heterocyclic systems, extensive searches of scientific literature and patent databases did not yield specific examples of its direct application in the synthesis of CDK1/cyclin B inhibitors. The synthesis of related kinase inhibitors, such as certain PI3Kα inhibitors, has been documented to start from different building blocks, for instance, 2-aminopyridine (B139424) derivatives which undergo bromination and subsequent cyclization reactions.

Building Block for Enzyme Inhibitors (e.g., dipeptidyl peptidase inhibitors like Alogliptin)

Alogliptin is a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Its synthesis is a topic of significant interest in medicinal chemistry. However, a review of multiple patented and published synthetic routes for Alogliptin does not indicate the use of this compound as a starting material or intermediate. The common precursors reported for the pyrimidinedione core of Alogliptin include compounds such as 6-chlorouracil (B25721) and 3-methyl-6-chlorouracil, which are then coupled with other components like 2-(bromomethyl)benzonitrile.

Synthesis of Salicylanilide (B1680751) Derivatives and Analogues

Salicylanilides are a class of compounds known for a wide range of biological activities, including anticancer effects. The synthesis of these molecules typically involves the condensation of a salicylic (B10762653) acid derivative with an aniline (B41778) derivative. While the structure of this compound contains a benzoic acid moiety, current research on the synthesis of novel salicylanilide derivatives as potential glioblastoma treatments does not list this specific compound as a precursor. The documented syntheses often employ different substituted benzoic acids or salicylanilides for further modification.

Construction of Carbazole Alkaloids (e.g., Murrayanine, Mukonine)

Carbazole alkaloids, such as Murrayanine and Mukonine, are natural products with interesting biological properties. Synthetic routes to these molecules are of great interest. A reported synthesis of Murrayanine and Mukonine utilizes a palladium-catalyzed Buchwald-Hartwig amination followed by an oxidative cyclization. The starting material for this specific route is 4-bromo-3-methoxybenzoic acid , a structurally related but distinct compound from this compound. This highlights how minor changes in the substitution pattern of the starting material can be critical in synthetic design.

| Starting Material | Target Alkaloid | Key Reactions |

| 4-bromo-3-methoxybenzoic acid | Murrayanine, Mukonine | Buchwald Coupling, Oxidative Cyclization |

Development of Triazolo-benzodiazepine Analogues

Triazolo-benzodiazepine scaffolds are core structures in several therapeutic agents and are particularly significant as inhibitors of BET bromodomains. The development of new synthetic routes to these analogues is an active area of research. Published methods for constructing these complex heterocyclic systems often start from precursors like 2-amino-5-methoxybenzoic acid , which is converted into an isatoic anhydride, or from various 2-azidobenzoic acids. Detailed searches did not uncover synthetic procedures for triazolo-benzodiazepine analogues that specifically employ this compound as the starting material.

Use in the Synthesis of Chiral Amino Acids and Related Building Blocks

The asymmetric synthesis of chiral amino acids is a cornerstone of modern medicinal chemistry. A multitude of methods exist, including enzymatic synthesis and the use of chiral catalysts or auxiliaries. These methods typically start from prochiral precursors like α-keto acids or employ standard amino acids like aspartic and glutamic acid for further elaboration. There is no readily available information in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of chiral amino acids.

Role in Agrochemical and Dye Synthesis

The molecular architecture of this compound makes it a prime candidate for the synthesis of modern agrochemicals, particularly insecticides. Its structural similarity to key intermediates used in the production of the anthranilic diamide (B1670390) class of insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole, is noteworthy. researchgate.netnih.gov This class of insecticides is recognized for its high efficiency and targeted action against various pests. researchgate.net

The synthesis of these insecticides involves the coupling of a substituted aminobenzoic acid with a pyrazole (B372694) carboxylic acid. google.compatsnap.com Patents reveal that compounds like 2-amino-5-chloro-3-methylbenzoic acid are crucial starting materials for creating the core structure of these pesticides. google.comunifiedpatents.com The amino group (-NH₂) and the carboxylic acid group (-COOH) on the benzene (B151609) ring are the key reactive handles in this process. They react to form a benzoxazinone (B8607429) intermediate, which is then converted to the final active diamide insecticide. google.compatsnap.com

Given this established synthetic route, this compound, with its available amino and carboxylic acid functionalities, could be utilized to create novel analogs of these anthranilic diamide insecticides. The presence of the bromo and methoxy (B1213986) groups on the ring would modify the electronic properties and steric profile of the resulting insecticide, potentially influencing its biological activity, spectrum of control, and environmental persistence.

In the realm of dye synthesis, the aromatic amine group of this compound is the key feature. Aromatic amines are foundational precursors for the production of azo dyes, which constitute a large and commercially significant class of colorants. patsnap.com The synthesis of an azo dye typically involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) to convert the amino group into a highly reactive diazonium salt (-N₂⁺).

Azo Coupling: The diazonium salt then acts as an electrophile and is reacted with a coupling component, which is typically another electron-rich aromatic compound like a phenol (B47542) or an aniline derivative.